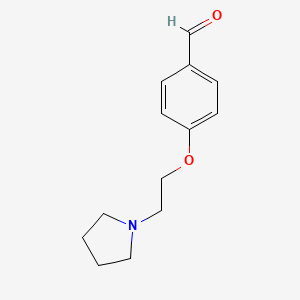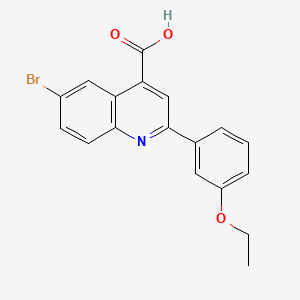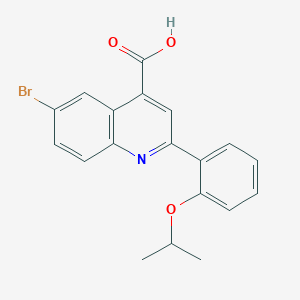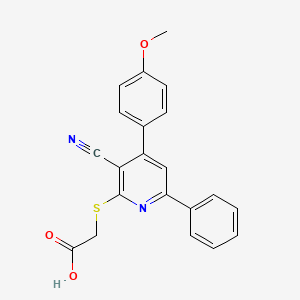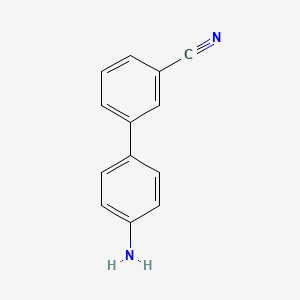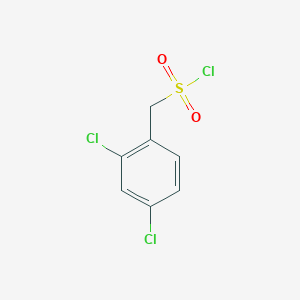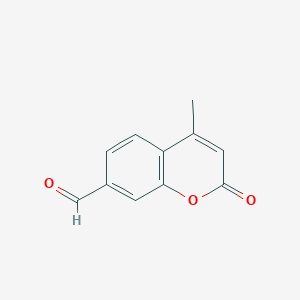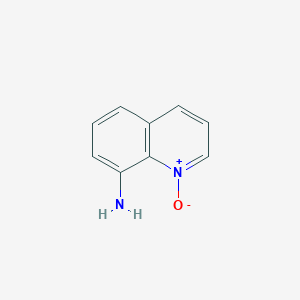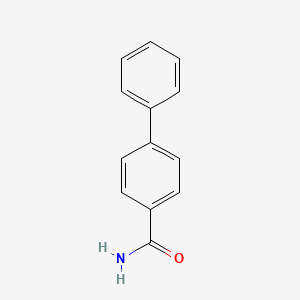
4-Phenylbenzamide
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of 4-Phenylbenzamide derivatives involves multiple steps, including acylation, catalytic hydrogenation, and amidation reactions. For example, one study describes the synthesis of a 4-Phenylbenzamide derivative through acylation of 3-(2-hydroxyethyl)sulfonylaniline and 4-nitrobenzoyl chloride followed by catalytic hydrogenation, achieving high yields (Mao Duo, 2000). Another approach involves palladium-catalyzed domino reactions of o-aminobenzamides with benzyl alcohols in water, highlighting an innovative method for constructing quinazolinones (Hidemasa Hikawa et al., 2012).
Molecular Structure Analysis
X-ray diffraction and DFT calculations have been utilized to elucidate the molecular structure of 4-Phenylbenzamide derivatives. These studies reveal intricate details about the spatial arrangement, including bond lengths, angles, and the impact of intermolecular interactions on molecular geometry. For instance, X-ray crystallographic analysis and DFT calculations on N-phenylbenzamides show consistent conformations among active compounds, facilitating hydrogen bonds crucial for their biological activity (N. Duke & P. W. Codding, 1992).
Chemical Reactions and Properties
4-Phenylbenzamide and its derivatives participate in various chemical reactions, including oxidative coupling and amidation, influenced by their functional groups and molecular structure. The introduction of N-phenyl substituents, for example, leads to significant changes in photochemical behavior, enhancing fluorescence quantum yields and affecting photoisomerization (Jye‐Shane Yang et al., 2002).
Wissenschaftliche Forschungsanwendungen
Inhibition of Mitochondrial Permeability Transition Pore
4-Phenylbenzamide derivatives, particularly N-phenylbenzamides, have been identified as potent inhibitors of the mitochondrial permeability transition pore (PTP). These compounds, especially 3‐(benzyloxy)‐5‐chloro‐N‐(4‐(piperidin‐1‐ylmethyl)phenyl)benzamide, demonstrate inhibitory activity and are seen as promising leads for developing pharmacological PTP inhibitors. Such inhibitors have potential applications in treating diseases linked to mitochondrial dysfunction (Roy et al., 2016).
Anticonvulsant Properties
Some 4-nitro-N-phenylbenzamides have been synthesized and evaluated for anticonvulsant properties. In particular, derivatives such as N-(2,6-dimethylphenyl)-4-nitrobenzamide and N-(2-chloro-6-methylphenyl)-4-nitrobenzamide have shown efficacy in seizure tests and represent a potential direction for anticonvulsant drug development (Bailleux et al., 1995).
Potential Anticancer Agents
Imidazole-based N-phenylbenzamide derivatives have been synthesized and evaluated for their cytotoxic effects against cancer cell lines. Certain derivatives, such as compounds 4e and 4f, exhibited significant activity, indicating their potential as anticancer agents. Computational studies also suggest a high affinity of these compounds towards the target receptor proteins (Malik et al., 2022).
Antimicrobial Activity
Phenylbenzamide frameworks have been explored for their antimicrobial activity. Compounds such as 4-phenylbenzamido-2-aminothiazole 4 have shown significant antibacterial activity against strains like Escherichia coli and Mycobacterium tuberculosis. These compounds could potentially be developed into antibacterial and antifungal agents (Yadlapalli et al., 2013).
Antiviral Properties
N-Phenylbenzamide derivatives have been identified as inhibitors of Enterovirus 71 (EV 71). Among these, 3-amino-N-(4-bromophenyl)-4-methoxybenzamide showed promising antiviral activity at low micromolar concentrations. Such compounds are considered potential leads for the development of anti-EV 71 drugs (Ji et al., 2013).
Eigenschaften
IUPAC Name |
4-phenylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO/c14-13(15)12-8-6-11(7-9-12)10-4-2-1-3-5-10/h1-9H,(H2,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUQVCHRDAGWYMG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10345196 | |
| Record name | 4-Phenylbenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10345196 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Phenylbenzamide | |
CAS RN |
3815-20-1 | |
| Record name | 4-Phenylbenzamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003815201 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Phenylbenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10345196 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Biphenyl-4-carboxamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-PHENYLBENZAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VDJ7W7WH7L | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

